8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound belonging to the benzodiazepine family, characterized by its unique structure that includes a chloro substituent. This compound is notable for its potential pharmacological applications, particularly in the fields of medicine and biological research. It is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of 8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be achieved through various methods:
8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo several types of chemical reactions:
The mechanism of action for 8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to sedative and anxiolytic properties. This mechanism underlies its potential therapeutic applications in treating anxiety and related disorders.
The physical and chemical properties of 8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one include:
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications.
8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several significant applications:
The construction of the benzazepinone core employs strategic cyclization techniques, with amino acid precursors serving as key synthons. Cyclization of N-protected 2-aminophenylalanine derivatives under acidic conditions yields 1-benzazepin-2-one scaffolds through intramolecular Friedel-Crafts acylation. This method achieves ring closure at 80–90°C in polyphosphoric acid (PPA), affording the saturated seven-membered ring in 75–82% yield . Alternatively, copper-catalyzed intramolecular C–N coupling enables ring closure under milder conditions. As demonstrated in [9], CuI/N,N-dimethylglycine catalyzes the cyclization of 1-(2-bromobenzyl)azetidine-2-carboxamides at 90°C in 1,4-dioxane, forming fused azetidine-benzodiazepine intermediates (91–98% yield), which are subsequently transformed into benzazepinones via ring opening.
Aminocarbonylation-based cyclization represents a third approach, where 2-halo-β-phenethylamines react with carbonylative reagents under Pd(0) catalysis. This one-pot carbonylation-cyclization sequence introduces the C2 carbonyl group while forming the azepine ring, achieving >85% conversion with 5 mol% Pd(PPh₃)₄ and CO gas (1 atm) in DMF at 100°C [5]. Table 1 compares cyclization efficiency across methodologies:
Table 1: Cyclization Strategies for Benzazepinone Synthesis
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Amino acid cyclization | PPA, 80–90°C | 75–82 | Substrate accessibility |
Cu-catalyzed C–N coupling | CuI/DMGC, 1,4-dioxane, 90°C | 91–98 | Mild conditions |
Pd-mediated aminocarbonylation | Pd(PPh₃)₄, CO, DMF, 100°C | >85 | Direct carbonyl incorporation |
Position-specific chlorination at C8/C3 relies on two complementary approaches: electrophilic aromatic substitution (EAS) and nucleophilic displacement. EAS employs molecular chlorine (Cl₂) in acetic acid at 0–5°C for C8 functionalization of electron-rich benzazepine precursors, achieving 70–75% regioselectivity due to the para-orienting effect of the lactam nitrogen [8]. For C3 chlorination, nucleophilic displacement proves superior. Treatment of 3-hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one with SOCl₂ in refluxing dichloroethane installs the chloride via SN₂ reaction at the benzylic carbon (88% yield, 99% purity) .
Halogen exchange provides an alternative route for C8 activation. Pd-catalyzed coupling of 8-bromo derivatives with CuCl₂ in DMF at 120°C achieves 65–70% conversion, though competing reduction byproducts necessitate careful catalyst tuning . Critical operational parameters include:
Biocatalytic methods enable enantioselective construction of benzazepinone chiral centers, overcoming limitations of classical resolution. Immobilized Rhodococcus ruber alcohol dehydrogenase reduces 3-keto-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one to the (R)-3-hydroxy derivative with 98% ee and >90% conversion in phosphate buffer (pH 7.2) at 30°C . This serves as a precursor to enantiopure 3-chloro derivatives via enzymatic resolution.
Lipase-catalyzed kinetic resolution complements this approach. Candida antarctica lipase B (CAL-B) selectively acylates (S)-8-chloro-3-hydroxy-1,2,3,5-tetrahydrobenzazepin-2-one with vinyl acetate in tert-butyl methyl ether, providing the (R)-alcohol in 46% yield and >99% ee after 24 h [5]. Transaminases further expand the toolbox, converting 8-chloro-2-oxo-1,2,3,5-tetrahydrobenzo[b]azepine-3-acetaldehyde to the corresponding chiral amine (95% ee) using ω-transaminase and L-alanine as the amine donor [5]. Table 2 summarizes key biocatalytic transformations:
Table 2: Biocatalytic Methods for Chiral Benzazepinone Synthesis
Enzyme Class | Reaction | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|
Alcohol dehydrogenase | Ketone reduction | 3-Keto-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | 98 | >90 |
Lipase B (CAL-B) | Kinetic resolution | 8-Chloro-3-hydroxybenzazepin-2-one | >99 (R) | 46 |
ω-Transaminase | Reductive amination | 8-Chloro-2-oxoazepine-3-acetaldehyde | 95 | 78 |
Solvent-free ring closure enhances sustainability by eliminating volatile organic compounds (VOCs) and improving atom economy. Microwave-assisted lactamization of 2-azido-4-chloro-N-(2-ethoxycarbonylethyl)benzamide on montmorillonite K10 clay produces 8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in 92% yield within 15 minutes at 150°C, compared to 75% yield after 12 h in refluxing toluene [4]. This approach reduces energy consumption by 60% and bypasses solvent purification steps.
Mechanochemical methods via ball milling achieve similar efficiency. Grinding 2-amino-5-chlorophenylacetic acid with paraformaldehyde (2.2 eq.) and p-TSA (5 mol%) at 25 Hz for 30 minutes yields 8-chloro-3,4-dihydro-1H-2-benzazepin-2(5H)-one, which undergoes catalytic hydrogenation (Pd/C, H₂) to the saturated target (88% overall yield) [5]. Key green metrics include:
Continuous-flow hydrogenation further enhances sustainability. Using a packed-bed reactor with Pt/Al₂O₃ catalyst, 8-chloro-3,4-dihydro-1H-2-benzazepin-2(5H)-one undergoes reduction at 50°C and 10 bar H₂, achieving >99% conversion with residence times under 2 minutes and eliminating solvent waste from batch processing [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8